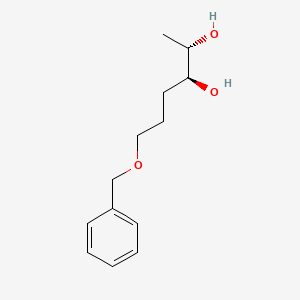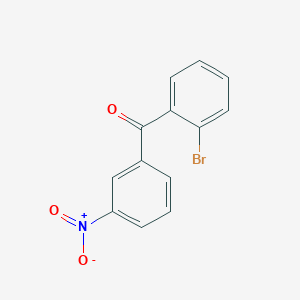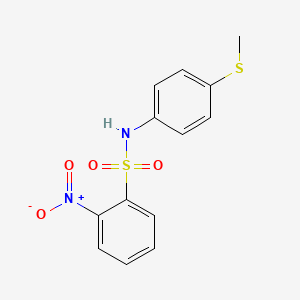
C16H23NO3S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its unique structure, which includes a benzyl group, a sulfanyl group, and a methionine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with an alkyl halide.
Coupling with Methionine: The final step involves coupling the benzyl-sulfanyl intermediate with methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methionine derivative can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can modulate oxidative stress pathways by acting as an antioxidant or by inhibiting enzymes involved in reactive oxygen species (ROS) production.
Comparaison Avec Des Composés Similaires
N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine: can be compared with other similar compounds such as:
N-Acetylmethionine: Similar in structure but lacks the benzyl and sulfanyl groups.
S-Methylmethionine: Contains a methyl group instead of a benzyl group.
N-Benzylmethionine: Lacks the sulfanyl group.
The uniqueness of N-[2-(2-Methylbenzyl)-3-sulfanylpropanoyl]methionine
Propriétés
Formule moléculaire |
C16H23NO3S2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C16H23NO3S2/c1-19-12-7-8-14(15(11-12)20-2)17-16(18)6-4-3-5-13-9-10-21-22-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18) |
Clé InChI |
DHHVWOXDMSYKBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CCCCC2CCSS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)


![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)

![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)


![2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)

![N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12637832.png)
